molecular formula C12H11NO4S B8274929 5-Methyl-3-(3-pyridinylsulfonyloxy)phenol

5-Methyl-3-(3-pyridinylsulfonyloxy)phenol

Cat. No. B8274929
M. Wt: 265.29 g/mol
InChI Key: XLKNHHCGRNHGNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-3-(3-pyridinylsulfonyloxy)phenol is a useful research compound. Its molecular formula is C12H11NO4S and its molecular weight is 265.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-3-(3-pyridinylsulfonyloxy)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-3-(3-pyridinylsulfonyloxy)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Methyl-3-(3-pyridinylsulfonyloxy)phenol

Molecular Formula

C12H11NO4S

Molecular Weight

265.29 g/mol

IUPAC Name

(3-hydroxy-5-methylphenyl) pyridine-3-sulfonate

InChI

InChI=1S/C12H11NO4S/c1-9-5-10(14)7-11(6-9)17-18(15,16)12-3-2-4-13-8-12/h2-8,14H,1H3

InChI Key

XLKNHHCGRNHGNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OS(=O)(=O)C2=CN=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of orcinol monohydrate (1.42 g, 0.01 mol) and 3-pyridylsulfonyl chloride hydrochloride (2.13 g, 0.01 mol), as prepared in J. Am. Chem. Soc., 114:4889 (1992), in saturated aqueous sodium bicarbonate (17.5 mL) and dichloromethane (50 mL) was stirred rapidly at ambient temperature for 2 days. The dichloromethane was separated and the aqueous layer was extracted with ethyl acetate (3×25 mL). The ethyl acetate and dichloromethane extracts were combined and washed with brine, dried over anhydrous sodium sulfate, and evaporated to dryness. The residue was recrystallized from ether and hexane, collected by filtration, and dried under high vacuum to give 1.54 g of a white solid (58% yield). 1H-NMR (300 MHz, CDCl3) δ 9.03 (d, 1H), 8.88 (dd, 1H), 8.16 (dt, 1H), 7.5 (m, 1H), 6.57 (d, 1H), 6.42 (s, 1H), 6.32 (t, 1H), 2.24 (s, 3H).
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
17.5 mL
Type
solvent
Reaction Step Two
Yield
58%

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